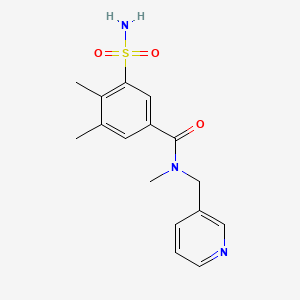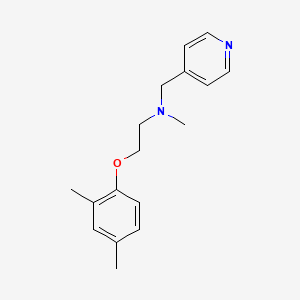
3-(aminosulfonyl)-N,4,5-trimethyl-N-(3-pyridinylmethyl)benzamide
説明
3-(aminosulfonyl)-N,4,5-trimethyl-N-(3-pyridinylmethyl)benzamide, also known as TAS-116, is a novel, small-molecule inhibitor of the heat shock protein 90 (HSP90). HSP90 is a molecular chaperone that plays a crucial role in the folding, stabilization, and degradation of a wide range of client proteins involved in various signaling pathways. TAS-116 has shown promise as a potential therapeutic agent for the treatment of cancer and other diseases.
作用機序
3-(aminosulfonyl)-N,4,5-trimethyl-N-(3-pyridinylmethyl)benzamide exerts its anti-tumor activity by binding to the ATP-binding site of HSP90, thereby inhibiting its function as a molecular chaperone. This leads to the degradation of client proteins that are essential for cancer cell survival and proliferation. 3-(aminosulfonyl)-N,4,5-trimethyl-N-(3-pyridinylmethyl)benzamide has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
3-(aminosulfonyl)-N,4,5-trimethyl-N-(3-pyridinylmethyl)benzamide has been shown to have a range of biochemical and physiological effects in cancer cells. These include the downregulation of various signaling pathways involved in cancer cell survival and proliferation, such as the PI3K/AKT/mTOR pathway and the MAPK/ERK pathway. 3-(aminosulfonyl)-N,4,5-trimethyl-N-(3-pyridinylmethyl)benzamide has also been shown to induce the expression of heat shock proteins, which can enhance the anti-tumor immune response.
実験室実験の利点と制限
One of the main advantages of 3-(aminosulfonyl)-N,4,5-trimethyl-N-(3-pyridinylmethyl)benzamide for lab experiments is its specificity for HSP90, which allows for the selective targeting of cancer cells. In addition, 3-(aminosulfonyl)-N,4,5-trimethyl-N-(3-pyridinylmethyl)benzamide has been shown to have low toxicity in preclinical models, suggesting that it may have a favorable safety profile. However, one potential limitation of 3-(aminosulfonyl)-N,4,5-trimethyl-N-(3-pyridinylmethyl)benzamide is its relatively short half-life, which may limit its efficacy in vivo.
将来の方向性
There are several potential future directions for the development of 3-(aminosulfonyl)-N,4,5-trimethyl-N-(3-pyridinylmethyl)benzamide as a therapeutic agent. One area of focus is the identification of biomarkers that can predict response to 3-(aminosulfonyl)-N,4,5-trimethyl-N-(3-pyridinylmethyl)benzamide treatment in cancer patients. Another area of interest is the development of combination therapies that can enhance the efficacy of 3-(aminosulfonyl)-N,4,5-trimethyl-N-(3-pyridinylmethyl)benzamide. Finally, there is ongoing research into the optimization of 3-(aminosulfonyl)-N,4,5-trimethyl-N-(3-pyridinylmethyl)benzamide dosing and delivery methods to improve its pharmacokinetic properties.
科学的研究の応用
3-(aminosulfonyl)-N,4,5-trimethyl-N-(3-pyridinylmethyl)benzamide has been extensively studied in preclinical models of cancer, where it has demonstrated potent anti-tumor activity. In particular, 3-(aminosulfonyl)-N,4,5-trimethyl-N-(3-pyridinylmethyl)benzamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, 3-(aminosulfonyl)-N,4,5-trimethyl-N-(3-pyridinylmethyl)benzamide has been shown to enhance the efficacy of other anti-cancer agents, such as chemotherapy and radiation therapy.
特性
IUPAC Name |
N,3,4-trimethyl-N-(pyridin-3-ylmethyl)-5-sulfamoylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-11-7-14(8-15(12(11)2)23(17,21)22)16(20)19(3)10-13-5-4-6-18-9-13/h4-9H,10H2,1-3H3,(H2,17,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPLUJEUQGCSHRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)S(=O)(=O)N)C(=O)N(C)CC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(aminosulfonyl)-N,4,5-trimethyl-N-(3-pyridinylmethyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2,2-dimethylpropyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B3813658.png)
![5-{[2-(4-fluorophenyl)-1-pyrrolidinyl]methyl}-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B3813672.png)
![4-[4-(2-fluoro-3-methoxybenzyl)piperazin-1-yl]-2,6-dimethoxypyrimidine](/img/structure/B3813685.png)
![5-fluoro-2-{4-[4-(methylsulfonyl)benzyl]piperazin-1-yl}pyrimidine](/img/structure/B3813700.png)
![1-[(2-methyl-1,3-thiazol-5-yl)methyl]-N-[4-(1,3-thiazol-4-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B3813704.png)
![N,1,6-trimethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide](/img/structure/B3813720.png)
![1-[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-{[1-(1-piperidinyl)cyclohexyl]methyl}methanamine](/img/structure/B3813725.png)
![N-cyclooctyl-2-[4-(cyclopropylmethyl)-3-(2-hydroxyethyl)piperazin-1-yl]acetamide](/img/structure/B3813728.png)
![8-(5-propylpyrimidin-2-yl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B3813729.png)


![7-(cyclobutylmethyl)-2-(2,6-dimethoxybenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B3813750.png)

![N-[(1-ethyl-1H-indazol-3-yl)methyl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide](/img/structure/B3813771.png)